硼化钼 (Mo2B5)

描述

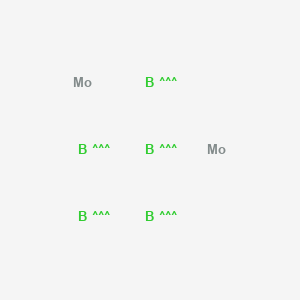

Molybdenum boride (Mo2B5) is a compound that has been found to possess excellent electrochemical properties . It is a part of a class of two-dimensional metal-borides, also known as MBenes . These compounds are expected to show rich electrochemical properties and are dynamically, mechanically, and thermally stable .

Synthesis Analysis

Molybdenum boride can be prepared through several methods. One method involves the reaction of Mo with B4C to generate a mixture of molybdenum boride and C. This product is then decarburized by molten Ca to generate CaC2. Pure molybdenum boride can be obtained after acid leaching to remove the by-product CaC2 . Another method involves boronizing and siliciding treatments conducted in molten salts under an inert gas atmosphere in the 850-1050 degrees C temperature range for 7 hours .

Molecular Structure Analysis

The molecular structure of Molybdenum boride (Mo2B5) is complex and varies depending on the method of synthesis. Theoretical analyses point at excellent electrochemical, catalytic, thermoelectric, and optical properties .

Chemical Reactions Analysis

Molybdenum borides, including Mo2B5, have been found to possess excellent electrocatalytic hydrogen evolution reaction (HER) activity . They are expected to have both maximized surface active sites and fast electron transport, ensuring higher HER activity .

Physical And Chemical Properties Analysis

Molybdenum borides are highly stable according to the calculated phonon spectra, cohesive energies, and elastic constants . They are also expected to have both maximized surface active sites and fast electron transport .

科学研究应用

力学性能和稳定性:Mo2B5 的力学性能(包括稳定性和硬度)已得到研究。梁等人(2012 年)的一项研究讨论了与其他硼化钼相比,Mo2B5 中稳定性和硬度的意外降低,提供了对其力学行为和电子起源的见解 (Liang 等人,2012 年)。

合金中的制备和硬度:Gostishchev 等人(2017 年)探索了用钼和钨硼化物(包括 Mo2B5)增强的镍铝合金的制备。他们发现 Mo2B5 夹杂物具有很高的显微硬度值 (Gostishchev 等人,2017 年)。

电化学硼化:Feridun 等人(2015 年)报道了钼的电化学硼化,以在表面合成硼化钼相。该工艺产生了具有高硬度的 Mo2B5 层 (Feridun 等人,2015 年)。

硼化物层生长动力学:Yu 等人(2006 年)使用放电等离子烧结 (SPS) 技术研究了钼上硼化物层(包括 Mo2B5)的生长动力学,揭示了有关层厚度、显微硬度和断裂韧性的重要数据 (Yu 等人,2006 年)。

催化应用:Park 等人(2017 年)研究了硼化钼(包括 Mo2B5)在酸性条件下析氢反应 (HER) 中的电催化活性。他们发现这些硼化物在 HER 性能方面具有很强的硼依赖性 (Park 等人,2017 年)。

纳米级转变以增强催化:Wang 等人(2019 年)报道了使用双极电化学来诱导 Mo2B5 颗粒尺寸减小,从而提高了它们在析氢反应中的性能 (Wang 等人,2019 年)。

氨合成:Fu 等人(2020 年)利用包括 Mo2B5 在内的钼铝硼化物单晶,在环境条件下进行电化学氮还原反应,表现出优异的电催化性能 (Fu 等人,2020 年)。

机械化学合成:Kudaka 等人(2001 年)探索了使用元素粉末混合物的球磨法机械化学合成硼化钼(包括 Mo2B5),从而对合成过程有了新的见解 (Kudaka 等人,2001 年)。

安全和危害

未来方向

The recent discovery of MBenes has generated interest in two-dimensional metal-borides, which are expected to show rich electrochemical properties . Future research directions could include further exploration of the potential applications of these compounds, such as their use as anode materials for Li-ion batteries .

属性

InChI |

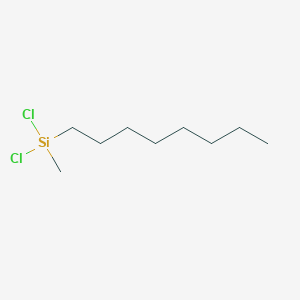

InChI=1S/5B.2Mo | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKWKNGQFAVABI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].[B].[B].[B].[B].[Mo].[Mo] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B5Mo2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Molybdenum boride (Mo2B5) | |

CAS RN |

12007-97-5 | |

| Record name | Molybdenum boride (Mo2B5) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdenum boride (Mo2B5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimolybdenum pentaboride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,8-Dichloropyrazino[2,3-d]pyridazine](/img/structure/B82115.png)

![[1,1'-Biphenyl]-2-carbonyl chloride](/img/structure/B82120.png)

![1-[2-(Ethylphenylamino)ethyl]pyridinium chloride](/img/structure/B82125.png)